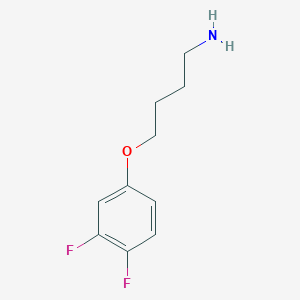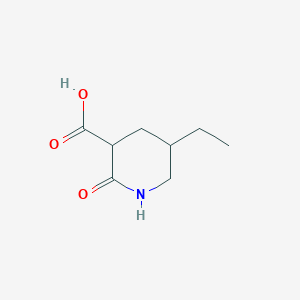
1-(2-Methylpropyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropyl)cyclopentan-1-amine is an organic compound with the molecular formula C9H19N It is a cycloalkane derivative featuring a cyclopentane ring substituted with a 2-methylpropyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)cyclopentan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with 2-methylpropylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the aforementioned synthetic route. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated amines, acylated amines.
Scientific Research Applications
1-(2-Methylpropyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The cyclopentane ring provides structural rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Cyclopentylamine: Similar structure but lacks the 2-methylpropyl group.
2-Methylcyclopentylamine: Similar structure but the methyl group is directly attached to the cyclopentane ring.
Isobutylamine: Lacks the cyclopentane ring, only has the 2-methylpropyl group attached to the amine.
Uniqueness: 1-(2-Methylpropyl)cyclopentan-1-amine is unique due to the presence of both the cyclopentane ring and the 2-methylpropyl group. This combination provides distinct steric and electronic properties, making it a valuable compound for specific applications in synthesis and research.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1-(2-methylpropyl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H19N/c1-8(2)7-9(10)5-3-4-6-9/h8H,3-7,10H2,1-2H3 |
InChI Key |
QJYSLTRMLPSKJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


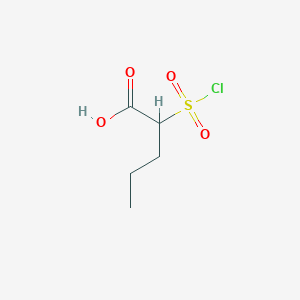

![{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13252599.png)
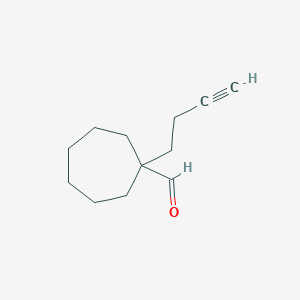

![tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13252606.png)
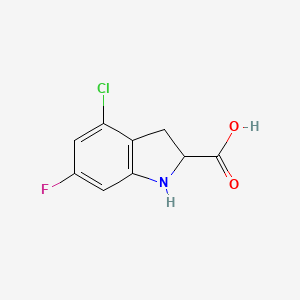



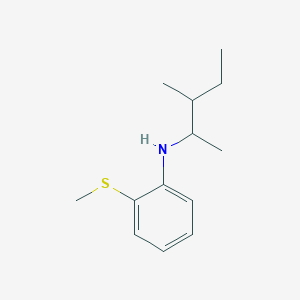
![3-[(Butan-2-yloxy)methyl]-4-methoxyaniline](/img/structure/B13252639.png)
